

# Application Notes and Protocols for NADA-Green in Live Bacterial Cell Imaging

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## Compound of Interest

Compound Name: NADA-green

Cat. No.: B609400

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**NADA-Green** (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-D-Alanine) is a fluorescent D-amino acid (FDAA) probe designed for the specific labeling of peptidoglycan (PG) in live bacteria.[1] As an analog of D-alanine, **NADA-Green** is incorporated into the bacterial cell wall by penicillin-binding proteins (PBPs) and L,D-transpeptidases during active PG synthesis.[2][3] This covalent labeling allows for the visualization of bacterial growth patterns, cell division, and the effects of antibiotics that target cell wall biosynthesis, all with minimal perturbation to the cells. [4] Its utility has been demonstrated across diverse bacterial species, including both Gram-positive and Gram-negative bacteria.[5]

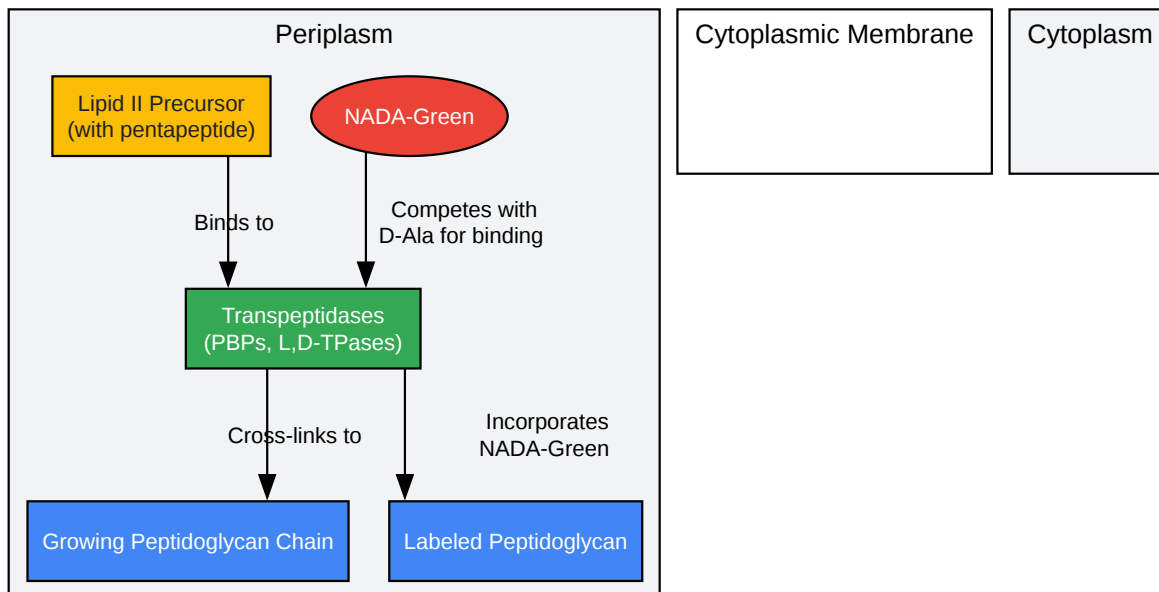
## Physicochemical and Spectral Properties

The key properties of **NADA-Green** are summarized in the table below, providing essential information for experimental setup.

Property	Value	Reference(s)
Molecular Weight	303.66 g/mol	
Excitation Maximum ( $\lambda_{ex}$ )	~450 nm (can vary with solvent)	[1]
Emission Maximum ( $\lambda_{em}$ )	~555 nm (can vary with solvent)	[1]
Extinction Coefficient ( $\epsilon$ )	25,000 M <sup>-1</sup> cm <sup>-1</sup>	
Recommended Solvent	Dimethyl sulfoxide (DMSO)	
Maximum Solubility (DMSO)	100 mM	
Storage Conditions	Store stock solutions at -20°C, protected from light.	[1][4]

## Mechanism of Incorporation

**NADA-Green** is integrated into the bacterial cell wall through the enzymatic machinery responsible for peptidoglycan cross-linking. The terminal D-alanine of the pentapeptide stem of a lipid II precursor is the natural substrate for transpeptidases. **NADA-Green** mimics this substrate and is incorporated into the PG sacculus. This process provides a direct readout of active cell wall synthesis.



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**Diagram 1.** Mechanism of **NADA-Green** incorporation into peptidoglycan.

## Experimental Protocols

The optimal concentration and incubation time for **NADA-Green** depend on the experimental goal and the bacterial species. Two primary strategies are employed: continuous labeling for monitoring growth over time and pulse-chase labeling for visualizing sites of new PG synthesis.

### Protocol 1: Continuous Labeling for Bacterial Growth Monitoring

This protocol is suitable for observing overall growth patterns and cell morphology over several generations.

Materials:

- **NADA-Green** powder
- Anhydrous DMSO

- Bacterial culture in appropriate liquid medium (e.g., LB, TSB)
- Sterile microcentrifuge tubes and culture tubes

Procedure:

- Prepare **NADA-Green** Stock Solution:
  - Dissolve **NADA-Green** powder in anhydrous DMSO to a final concentration of 10-50 mM. [5] For example, to make a 10 mM stock, dissolve 3.04 mg of **NADA-Green** (MW: 303.66) in 1 mL of DMSO.
  - Vortex thoroughly to ensure complete dissolution.
  - Store the stock solution in small aliquots at -20°C, protected from light.[4]
- Labeling Bacteria:
  - Grow a bacterial culture to the early or mid-exponential phase (e.g., OD600 of 0.1-0.4).
  - Add the **NADA-Green** stock solution directly to the culture medium to a final concentration of 1-10 µM.[6]
  - For example, add 1 µL of a 10 mM stock solution to 10 mL of culture for a final concentration of 1 µM.
  - Continue to incubate the culture under normal growth conditions (e.g., 37°C with shaking).
- Imaging:
  - At desired time points, withdraw a small aliquot of the bacterial culture.
  - Optional: To reduce background fluorescence, centrifuge the cells (e.g., 5,000 x g for 2 minutes), remove the supernatant, and resuspend in fresh, pre-warmed medium or phosphate-buffered saline (PBS).[5]
  - Mount the cells on an agarose pad on a microscope slide for imaging.

- Image using a fluorescence microscope equipped with a filter set appropriate for **NADA-Green** (e.g., FITC or GFP filter set,  $\lambda_{\text{ex}}$  ~450 nm /  $\lambda_{\text{em}}$  ~555 nm).[1]

## Protocol 2: Pulse-Chase Labeling of E. coli

This protocol uses a high concentration of **NADA-Green** for a short period to specifically label sites of active peptidoglycan synthesis.

Materials:

- **NADA-Green** 50 mM stock solution in DMSO
- E. coli culture in exponential growth phase
- Pre-warmed LB medium or buffer
- 70% ethanol (for fixation, optional)
- Microcentrifuge and tubes

Procedure:

- Cell Preparation:
  - Grow an E. coli culture at 37°C to an OD600 of approximately 0.2-0.3.[2]
  - Collect cells by centrifugation (5,000 x g for 3 minutes).
  - Resuspend the cell pellet in a small volume of pre-warmed LB medium.[2]
- Pulse Labeling:
  - Add **NADA-Green** stock solution to the cell suspension to a final concentration of 0.5 mM (500  $\mu$ M).[2][7] For example, add 1  $\mu$ L of a 50 mM stock to 99  $\mu$ L of cell suspension.
  - Incubate at 37°C for a short period, typically 2 to 5 minutes for visualizing division septa or 20 minutes for more general cell wall labeling.[2][7]
- Washing and Fixation:

- Terminate the labeling by immediately washing the cells. Centrifuge the cells and resuspend the pellet in 1 mL of fresh medium or PBS. Repeat the wash step two more times to remove unincorporated probe and reduce background.[5]
- (Optional) For endpoint analysis, cells can be fixed. After washing, resuspend the cells in 70% ethanol and incubate for 10 minutes.[2] Centrifuge and resuspend in PBS for imaging.
- Imaging:
  - Mount the live or fixed cells on an agarose pad.
  - Image immediately using a fluorescence microscope with appropriate filter sets.

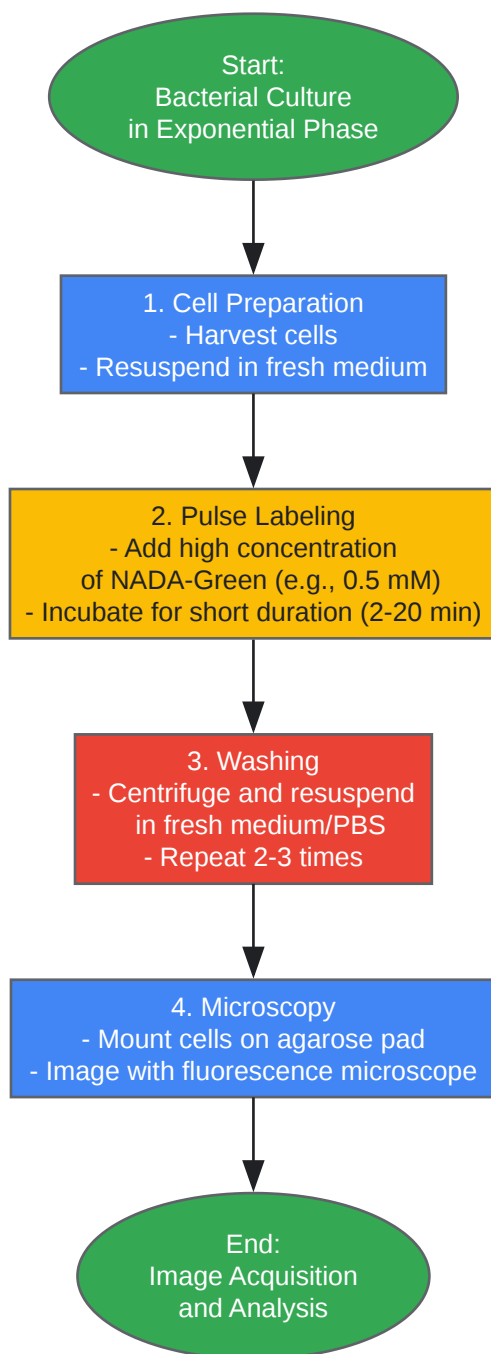
## Summary of Recommended Concentrations

The choice of **NADA-Green** concentration is critical and depends on the experimental design.

Application	Bacterial Species	Concentration Range	Incubation Time	Reference(s)
General Growth Monitoring	Diverse Bacteria	1 - 10 $\mu$ M	Continuous / Long-term	[6]
Pulse-Chase Labeling	E. coli	0.5 mM (500 $\mu$ M)	2 - 20 minutes	[2][7]
Pulse-Chase Labeling	B. subtilis	500 $\mu$ M	~20 minutes	[5]
Pulse Labeling	A. tumefaciens	~250 $\mu$ M	2 minutes	[8]

## Workflow for a Pulse-Chase Experiment

The following diagram outlines the key steps in a typical pulse-chase labeling experiment.



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**Diagram 2.** Experimental workflow for pulse-chase labeling with **NADA-Green**.

## Important Considerations

- Cytotoxicity: While **NADA-Green** is reported to have minimal effect on bacterial growth at low  $\mu\text{M}$  concentrations, the effects of high mM concentrations for extended periods have not been thoroughly characterized.[1] It is recommended to perform growth curves in the

presence of the desired **NADA-Green** concentration to confirm minimal perturbation for your specific bacterium and conditions.

- **Photostability:** As with any fluorescent probe, **NADA-Green** is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times that provide an adequate signal-to-noise ratio.
- **Background Fluorescence:** Inadequate washing can lead to high background signal. Ensure thorough washing steps, especially after high-concentration pulse labeling, to improve image quality.[5]
- **Species Variability:** The efficiency of **NADA-Green** uptake and incorporation can vary between different bacterial species due to differences in cell wall structure (e.g., the outer membrane of Gram-negative bacteria) and the specific transpeptidases present.[5] Optimization of concentration and incubation time may be necessary for species not listed in this guide.

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